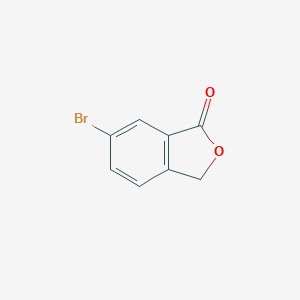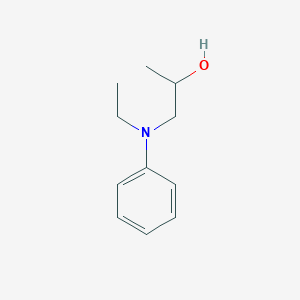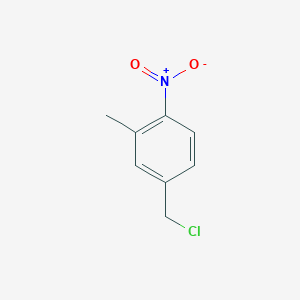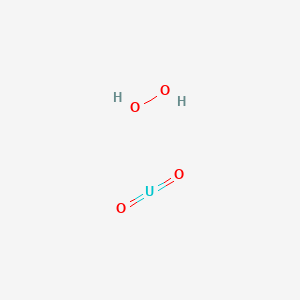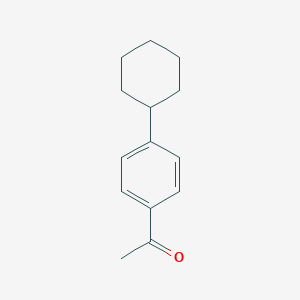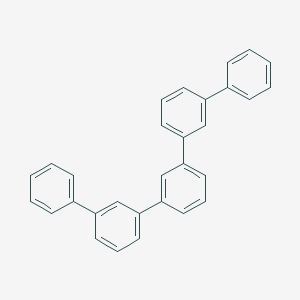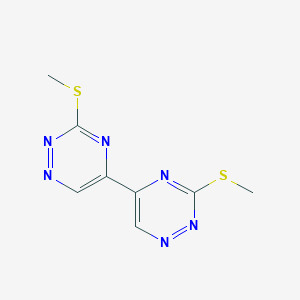
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, it has been suggested that this compound exerts its herbicidal activity by interfering with the normal metabolic processes of plants.
Efectos Bioquímicos Y Fisiológicos
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, this compound has been found to have a strong inhibitory effect on the growth of weeds. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, this compound has been found to have significant anti-tumor and herbicidal activity, making it a promising candidate for further research in these fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity of this compound and its potential effects on human health.
Direcciones Futuras
There are several future directions for the research on 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine. One direction is to further study the mechanism of action of this compound and its potential applications in medicinal chemistry, agriculture, and material sciences. Another direction is to study the toxicity of this compound and its potential effects on human health. Finally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential as a building block for the synthesis of new materials.
In conclusion, 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the exact potential of this compound in various fields and its potential effects on human health.
Métodos De Síntesis
The synthesis of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is carried out using a two-step procedure. The first step involves the reaction of 2-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with 2-amino-4,6-dimethylpyrimidine-5-thiol to yield 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine.
Aplicaciones Científicas De Investigación
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. It has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to have a strong inhibitory effect on the growth of weeds. In material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
42836-88-4 |
|---|---|
Nombre del producto |
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
Fórmula molecular |
C8H8N6S2 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
InChI |
InChI=1S/C8H8N6S2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
Clave InChI |
ACONXJAUFMGPLM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
SMILES canónico |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Otros números CAS |
42836-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



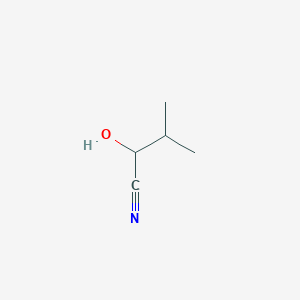
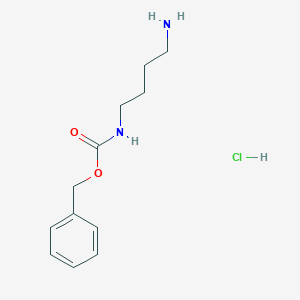
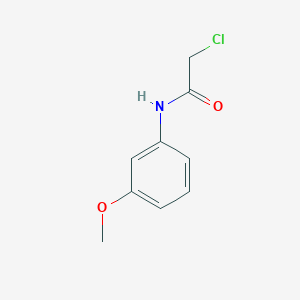
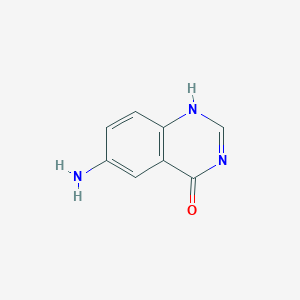
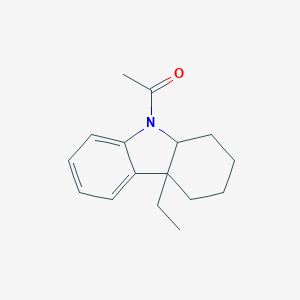
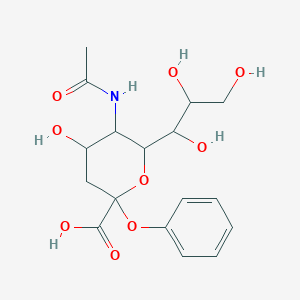
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
